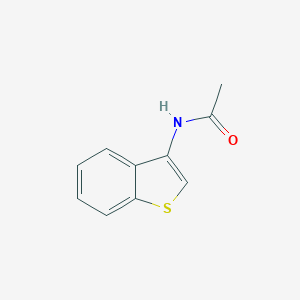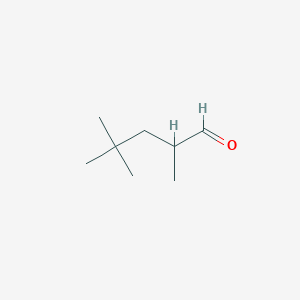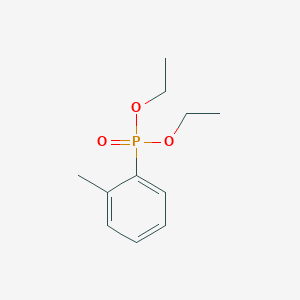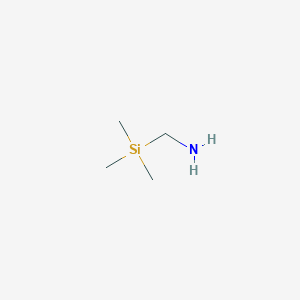
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMMDA-2, and it is a derivative of the phenethylamine family.
Mécanisme D'action
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. DMMDA-2 has also been found to have affinity for other serotonin receptor subtypes, including 5-HT2B and 5-HT2C.
Effets Biochimiques Et Physiologiques
DMMDA-2 has been found to have various biochemical and physiological effects, including changes in heart rate and blood pressure, alterations in body temperature, and changes in mood and perception. These effects are thought to be mediated through its interaction with the 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMMDA-2 is its selectivity for the 5-HT2A receptor, which makes it a useful research tool in the study of this receptor subtype. However, one limitation of DMMDA-2 is its potential to cause adverse effects, such as changes in heart rate and blood pressure, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several potential future directions for the study of DMMDA-2. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as schizophrenia and depression. Another potential direction is the development of more selective and potent analogs of DMMDA-2 for use as research tools in the study of serotonin receptors. Additionally, the use of DMMDA-2 in combination with other compounds, such as psychedelics, may provide new insights into the mechanisms underlying altered states of consciousness.
Méthodes De Synthèse
DMMDA-2 can be synthesized through various methods, including the reaction of 3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl magnesium bromide with 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under controlled conditions of temperature and pressure.
Applications De Recherche Scientifique
DMMDA-2 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a research tool in the study of serotonin receptors. DMMDA-2 has been found to bind selectively to the 5-HT2A receptor, which has been implicated in various psychiatric disorders, including schizophrenia and depression.
Propriétés
Numéro CAS |
19314-77-3 |
|---|---|
Nom du produit |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
Formule moléculaire |
C23H26O9 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H26O9/c1-11-9-14(13(3)19(28-5)16(11)21(24)30-7)32-23(26)17-12(2)10-15(27-4)18(20(17)29-6)22(25)31-8/h9-10H,1-8H3 |
Clé InChI |
KTFFLXWSRYDURC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
SMILES canonique |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
Synonymes |
2,4-Dimethoxy-6-methylisophthalic acid 1-[3,6-dimethyl-5-methoxy-4-(methoxycarbonyl)phenyl]3-methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)





![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)